molecular formula C13H20Cl2N2O3 B1440390 [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride CAS No. 1185297-41-9

[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride

Cat. No.: B1440390
CAS No.: 1185297-41-9
M. Wt: 323.21 g/mol
InChI Key: BUEZSFJOOSZPEN-UHFFFAOYSA-N
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Description

[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride typically involves the reaction of N-(4-methoxyphenyl)piperazine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride apart is its unique combination of the methoxyphenyl and piperazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.2ClH/c1-18-12-4-2-11(3-5-12)15-8-6-14(7-9-15)10-13(16)17;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEZSFJOOSZPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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